molecular formula C16H14N2O2S B14267885 1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]- CAS No. 147591-62-6

1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-

Cat. No.: B14267885
CAS No.: 147591-62-6
M. Wt: 298.4 g/mol
InChI Key: SYHPYRURUTWAPB-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an isoindole core with a dione functional group and a 2-[2-[(4-aminophenyl)thio]ethyl] substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring system.

    Introduction of the Dione Functional Group: The dione group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 2-[2-[(4-aminophenyl)thio]ethyl] Substituent: This step involves nucleophilic substitution reactions where the 4-aminophenylthioethyl group is attached to the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dione group to diols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the isoindole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Isoindole derivatives with different substituents.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dithione, 2-ethyl-: Similar structure but with a dithione group instead of a dione group.

    2-Ethyl-1H-isoindole-1,3(2H)-dithione: Another isoindole derivative with a different substituent.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other isoindole derivatives.

Properties

CAS No.

147591-62-6

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-[2-(4-aminophenyl)sulfanylethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2

InChI Key

SYHPYRURUTWAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)N

Origin of Product

United States

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